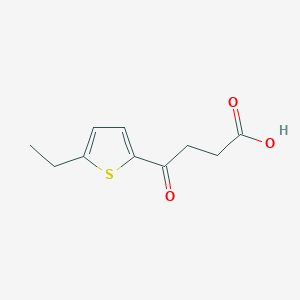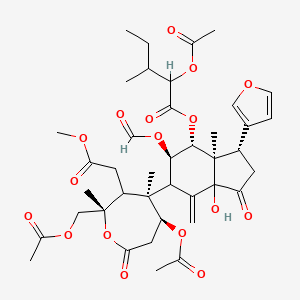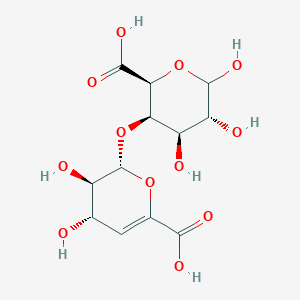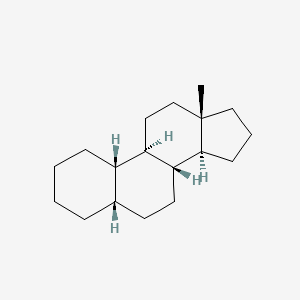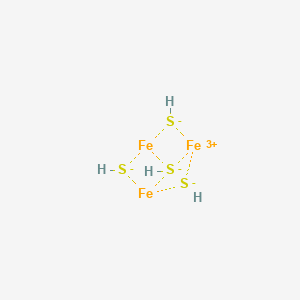![molecular formula C15H18N4O3S B1231348 N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B1231348.png)
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide is an aromatic amide.
科学的研究の応用
Hydrogen Bonding in N-arylpyrazinecarboxamides
Research has explored the molecular and supramolecular structures of N-arylpyrazinecarboxamides, focusing on the hydrogen bonding patterns. These structures include a range of substituents like methyl, trifluoromethyl, fluoro, chloro, methoxy, and nitro groups, influencing their behavior as hydrogen-bond donors and acceptors. The study of these structures revealed diverse intermolecular forces, including N-H...N, N-H...O, C-H...N, and C-H...O hydrogen bonds, as well as pi...pi stacking interactions. This research provides insights into the zero-, one-, or two-dimensional supramolecular structures of these compounds (Wardell et al., 2008).
Supramolecular Assembly Influenced by Halogen Bonding
A study on N-(3-halophenyl)-2-pyrazinecarboxamide ligands revealed how halogen bonding interactions can significantly impact the supramolecular assemblies of coordination compounds. These findings are crucial for understanding the role of halogen bonding in the crystal engineering field, particularly in the formation of specific supramolecular synthons (Khavasi & Azhdari Tehrani, 2013).
Antimicrobial and Antifungal Properties
Several studies have synthesized derivatives of pyrazinecarboxamide and evaluated their antimicrobial and antifungal properties. These include the synthesis of novel amino pyrazole derivatives and their evaluation for potential medicinal value. The antimicrobial activity of these compounds was observed in various tests, highlighting their potential in developing new antimicrobial agents (Shah et al., 2018).
Role in Eliciting Flavolignan Production
In the field of plant biotechnology, substituted pyrazinecarboxamides have been used as abiotic elicitors to enhance the production of flavonolignans in Silybum marianum cultures. This application is particularly relevant in increasing the yield of bioactive compounds with hepatoprotective and anticancer activities (Tumova et al., 2010).
特性
分子式 |
C15H18N4O3S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C15H18N4O3S/c1-10-5-6-12(7-14(10)23(21,22)19(3)4)18-15(20)13-9-16-11(2)8-17-13/h5-9H,1-4H3,(H,18,20) |
InChIキー |
FFSRUABGJBZTJM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=C(N=C2)C)S(=O)(=O)N(C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





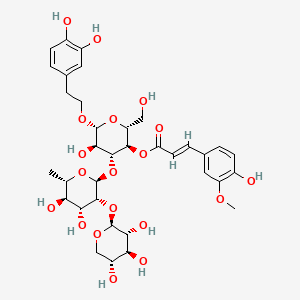
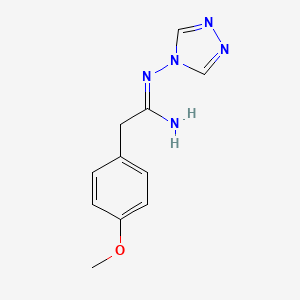
![(1R,2R,13S,16Z)-13-hydroxy-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one](/img/structure/B1231275.png)
![(3S,5R,8S,9S,10R,13S,14S,17R)-3-bromo-17-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-5-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1231276.png)
